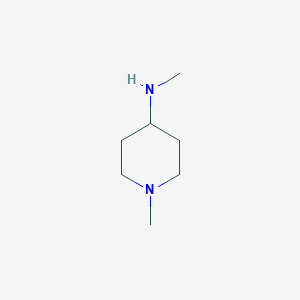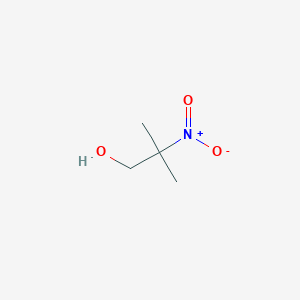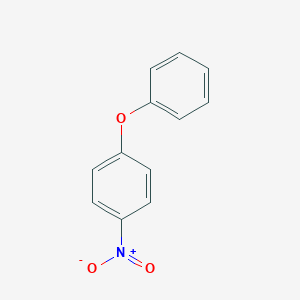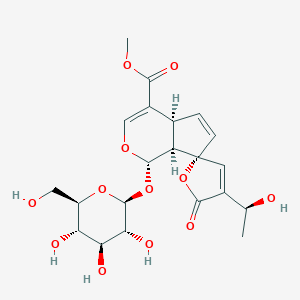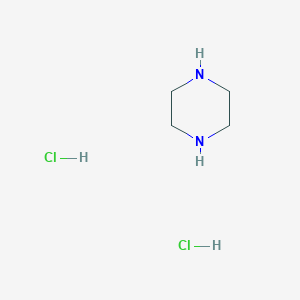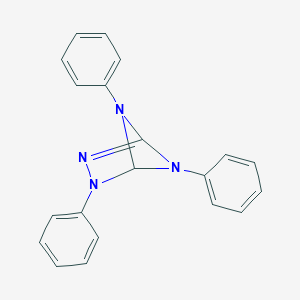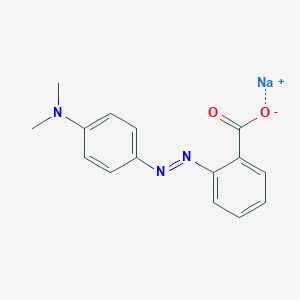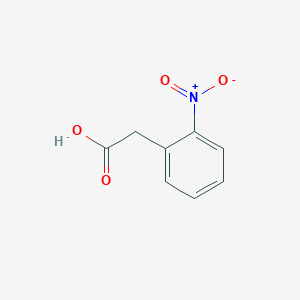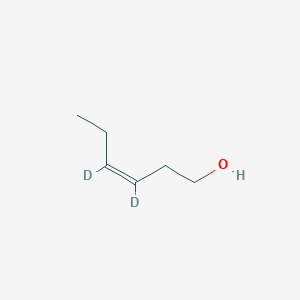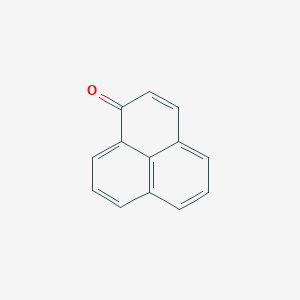
Fenalen-1-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Phenalen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and studies involving singlet oxygen generation.
Biology: Investigated for its role in plant defense mechanisms as a phytoalexin.
Medicine: Explored for its potential antifungal and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
Target of Action
Phenalen-1-one primarily targets bacterial cells, particularly those forming biofilms . The compound has been shown to be effective against various bacterial species, including Actinomyces naeslundii, Streptococcus mutans, and Escherichia coli .
Mode of Action
Phenalen-1-one’s mode of action is primarily through antimicrobial photodynamic therapy (aPDT). In aPDT, Phenalen-1-one acts as a photosensitizer . When exposed to light, the photosensitizer produces reactive oxygen species (ROS), which can cause damage to bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by Phenalen-1-one is the generation of reactive oxygen species (ROS) during aPDT . ROS can cause oxidative damage to various cellular components, including proteins, lipids, and nucleic acids, leading to cell death .
Pharmacokinetics
The effectiveness of phenalen-1-one in apdt suggests that it can be effectively delivered to the target site and activated by light exposure .
Result of Action
The primary result of Phenalen-1-one’s action is the reduction of bacterial viability. Studies have shown significant reductions in colony-forming units (CFUs) of targeted bacteria following treatment with Phenalen-1-one and light exposure . This indicates that Phenalen-1-one can effectively kill bacteria when used in aPDT .
Action Environment
The efficacy of Phenalen-1-one is influenced by several environmental factors. The presence of light is crucial for the activation of Phenalen-1-one and the subsequent production of ROS . Additionally, the concentration of Phenalen-1-one and the duration of light exposure can also impact its antimicrobial efficacy .
Análisis Bioquímico
Biochemical Properties
Phenalen-1-one is recognized as a type-II photosensitizer that, upon irradiation with blue light, is able to produce singlet oxygen with a very high quantum yield . The actual target structures of Phenalen-1-one-mediated photodynamic therapy (aPDT) are still unclear .
Cellular Effects
Phenalen-1-one has demonstrated moderate-to-good activities against fungi, as well as against human cancer cells . In a study, antimicrobial photodynamic therapy (aPDT) mediated by Phenalen-1-one derivatives exhibited identical antimicrobial efficacy as compared to chlorhexidine .
Molecular Mechanism
The molecular mechanism of Phenalen-1-one is primarily based on its ability to produce singlet oxygen upon irradiation with blue light .
Temporal Effects in Laboratory Settings
It is known that Phenalen-1-one is a very efficient photosensitizer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenalen-1-one can be synthesized through several methods. One common synthetic route involves the cyclization of 2-naphthol with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions in a suitable solvent like nitrobenzene .
Industrial Production Methods
Industrial production of perinaphthenone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent and catalyst, as well as the control of temperature and reaction time, are critical factors in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Phenalen-1-one undergoes various chemical reactions, including:
Oxidation: Phenalen-1-one can be oxidized to form phenalenone derivatives.
Reduction: It can be reduced to form dihydro-phenalenone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted phenalenones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Phenalenone derivatives.
Reduction: Dihydro-phenalenone derivatives.
Substitution: Various substituted phenalenones depending on the substituent introduced.
Comparación Con Compuestos Similares
Similar Compounds
Phenalenone: A closely related compound with similar structural features and chemical properties.
Naphthalenone: Another polycyclic aromatic ketone with comparable reactivity.
Anthracenone: Shares some chemical characteristics but differs in its aromatic ring structure.
Uniqueness of Phenalen-1-one
Phenalen-1-one is unique due to its high efficiency in generating singlet oxygen and its significant role in plant defense mechanisms. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBGWPHHLRSTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203278 | |
| Record name | Phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-39-0 | |
| Record name | Phenalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenalen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenalen-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENALENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU6EX9G8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


